
(Dichloromethylidene)zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethylidene)zirconium is a chemical compound that features a zirconium atom bonded to a dichloromethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)zirconium typically involves the reaction of zirconium tetrachloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
ZrCl4+CH2Cl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Dichloromethylidene)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides are common reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various substituted zirconium compounds
Wissenschaftliche Forschungsanwendungen
(Dichloromethylidene)zirconium has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials, including ceramics and coatings.
Wirkmechanismus
The mechanism of action of (Dichloromethylidene)zirconium involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial for its catalytic activity and other applications.
Vergleich Mit ähnlichen Verbindungen
Zirconium Tetrachloride (ZrCl₄): A common precursor in the synthesis of zirconium compounds.
Zirconium Dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium Halides: Including zirconium dichloride and zirconium tetrafluoride, which have distinct chemical properties and applications.
Uniqueness: (Dichloromethylidene)zirconium is unique due to its specific bonding arrangement and reactivity
Eigenschaften
CAS-Nummer |
137744-15-1 |
|---|---|
Molekularformel |
CCl2Zr |
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
dichloromethylidenezirconium |
InChI |
InChI=1S/CCl2.Zr/c2-1-3; |
InChI-Schlüssel |
SFCAOIWKNMZXRX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[Zr])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


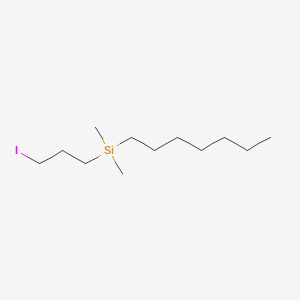
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
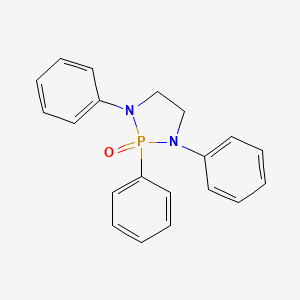

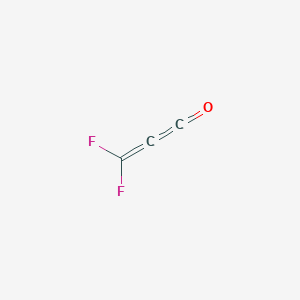
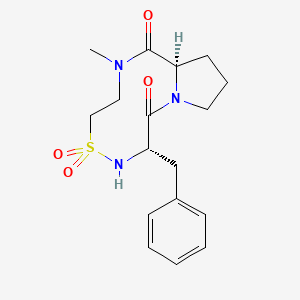
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
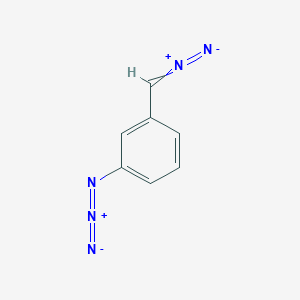



silane](/img/structure/B14288743.png)
